molecular formula C9H16N2O B1418980 N-(3-aminocyclobutyl)cyclobutanecarboxamide CAS No. 1156166-72-1

N-(3-aminocyclobutyl)cyclobutanecarboxamide

Cat. No. B1418980
M. Wt: 168.24 g/mol
InChI Key: KCFGFEYCQNCOMY-UHFFFAOYSA-N
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Description

“N-(3-aminocyclobutyl)cyclobutanecarboxamide” is a chemical compound with the formula C9H16N2O . It has a molecular weight of 168.236 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(3-aminocyclobutyl)cyclobutanecarboxamide” consists of two cyclobutyl rings, one of which is substituted with an amine group and the other with a carboxamide group . This structure could potentially influence its physical and chemical properties, as well as its reactivity.

Scientific Research Applications

  • VLA-4 Antagonism

    • Research demonstrates that compounds derived from 3-aminocyclobut-2-en-1-ones, synthesized via the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, are potent antagonists of VLA-4, a protein involved in cell adhesion and migration processes in the body (Brand, de Candole, & Brown, 2003).
  • Synthetic Cannabinoids Differentiation

    • A study on the synthesis and characterization of novel synthetic cannabinoids highlights the role of similar compounds in differentiating between various synthetic cannabinoid isomers, which is crucial for accurate identification and classification in scientific research (McLaughlin et al., 2016).
  • Hofmann Rearrangement and Ring Expansion

    • The treatment of cyclobutanecarboxamide, a related compound, with specific reagents results in the formation of 1-pyrroline via Hofmann rearrangement, followed by a ring expansion reaction. This methodology has applications in synthesizing complex organic compounds, including 2,3-dihydro-1H-pyrollo[2,1-a]isoquinolinium salts (Huang et al., 2016).
  • Tumor Detection Using PET Ligands

    • Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) was conducted to evaluate the uptake of these radiolabeled amino acids in rodent models of brain tumors, showcasing their potential as PET ligands for tumor detection (Martarello et al., 2002).
  • Synthesis of Stereoselective Compounds

    • Research on the Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of methylene C(sp(3))-H bonds of cyclobutanecarboxamides has led to the synthesis of novel trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry, indicating potential applications in stereoselective organic synthesis (Parella, Gopalakrishnan, & Babu, 2013).
  • Improvements in Synthesis Processes

    • Studies have focused on improving the synthesis of compounds like anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), important for tumor imaging in PET scans, by enhancing stereoselectivity and suitability for large-scale preparations (McConathy et al., 2003).
  • C3-Symmetric Peptide Dendrimers

    • The synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers, which could have applications in biochemistry and materials science, has been achieved through a convergent approach (Gutiérrez-Abad, Illa, & Ortuño, 2010).
  • Conformational Properties Study

    • Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, aiding in understanding its backbone flexibility and stability in different environments (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
  • Fused-Ring System Synthesis

    • Aminocyclobutanes and eight-membered enamide rings have been synthesized from N-vinyl beta-lactams, demonstrating a pathway for constructing complex fused heterocycles and offering applications in organic and medicinal chemistry (Cheung & Yudin, 2010).
  • Bidentate Directing Group for C-H Activation

    • 4-Amino-2,1,3-benzothiadiazole (ABTD) has been identified as a new bidentate directing group for Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization of carboxamide systems, crucial in the development of selective and potent inhibitors for various biochemical applications (Reddy, Bisht, Parella, & Babu, 2016).
  • Asymmetric Intramolecular Cyclobutane Formation

    • Research into the photochemical reactions of certain quinolonecarboxamides has led to the synthesis of chiral cyclobutanes with high enantiomeric excess, a significant contribution to the field of asymmetric synthesis (Yagishita, Sakamoto, Mino, & Fujita, 2011).

properties

IUPAC Name

N-(3-aminocyclobutyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-7-4-8(5-7)11-9(12)6-2-1-3-6/h6-8H,1-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFGFEYCQNCOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminocyclobutyl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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